2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrimidine core substituted with a methanesulfonylpyridinyl group, a piperazinyl group, and a pyrrolidinyl group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine core can be synthesized through a nucleophilic substitution reaction, where a suitable pyrimidine precursor reacts with a nucleophile under controlled conditions . The methanesulfonylpyridinyl group is then introduced through a sulfonation reaction, followed by the addition of the piperazinyl and pyrrolidinyl groups through further substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate . The final product is typically purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may result in the formation of amines or alcohols .
Scientific Research Applications
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine include:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and are studied for their various biological activities.
Piperazine derivatives: Compounds containing the piperazine moiety are known for their diverse pharmacological properties.
Pyrrolidine derivatives: These compounds are used in drug discovery and development due to their unique chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C19H26N6O2S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-methyl-2-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C19H26N6O2S/c1-15-14-17(23-8-3-4-9-23)22-19(21-15)25-12-10-24(11-13-25)18-16(28(2,26)27)6-5-7-20-18/h5-7,14H,3-4,8-13H2,1-2H3 |
InChI Key |
JSOOLYFWLAXCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)C)N4CCCC4 |
Origin of Product |
United States |
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